6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Overview
Description
TP-238 (hydrochloride) is a potent and selective dual probe for the bromodomains of cat eye syndrome chromosome region, candidate 2 (CECR2) and bromodomain PHD finger transcription factor (BPTF). It exhibits inhibitory activity with IC50 values of 30 nanomolar and 350 nanomolar, respectively. Additionally, TP-238 (hydrochloride) inhibits bromodomain-containing protein 9 (BRD9) with a pIC50 value of 5.9 .
Mechanism of Action
Target of Action
TP-238, also known as 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride, is a potent and selective dual probe for CECR2/BPTF bromodomains .
CECR2 (cat eye syndrome chromosome region, candidate 2) gene is predominantly expressed in the nervous system and involved in neurulation . Bromodomain PHD finger transcription factor BPTF/FALZ is a core component of the conserved, multi-subunit nucleosome remodelling factor (NURF) complex. BPTF is essential for neural development and haematopoiesis .
Mode of Action
TP-238 interacts with its targets, CECR2 and BPTF, by binding to them with high affinity. It has on-target biochemical activity of 10-30 nM with CECR2 and 100-350 nM with BPTF .
Biochemical Pathways
CECR2 has been implicated in the regulation of DNA damage response . BPTF is involved in c-MYC chromatin recruitment and transcriptional activity in hematopoietic and also cancer stem cells .
Pharmacokinetics
It is recommended that tp-238 be used at no more than 2 µm concentration in cells .
Biochemical Analysis
Biochemical Properties
TP-238 interacts with CECR2 and BPTF bromodomains, showing an IC50 value of 30 nM for CECR2 and 350 nM for BPTF . The nature of these interactions is through binding, which is a common mechanism for probes and their target biomolecules.
Cellular Effects
In cellular contexts, TP-238 has shown to engage with both BPTF and CECR2 with EC50 in the 200-300 nM range . The influence of TP-238 on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is likely related to its interaction with these bromodomains.
Molecular Mechanism
The molecular mechanism of TP-238 involves its binding to the bromodomains of CECR2 and BPTF
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-238 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of TP-238 (hydrochloride) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions, scaling up of reactions, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TP-238 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TP-238 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the bromodomains of CECR2 and BPTF.
Biology: Employed in biological assays to investigate the role of bromodomains in various cellular processes.
Medicine: Potential therapeutic applications in targeting bromodomains for the treatment of diseases such as cancer.
Industry: Utilized in the development of new drugs and chemical probes for research and development
Comparison with Similar Compounds
Similar Compounds
TP-238: The free base form of TP-238 (hydrochloride) with similar biological activity.
TP-422: A structurally related compound that is inactive against BPTF and CECR2
Uniqueness
TP-238 (hydrochloride) is unique due to its high selectivity and potency for the bromodomains of CECR2 and BPTF. Its ability to inhibit these targets with low nanomolar affinity makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVADRKEPFRFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.